2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate

Description

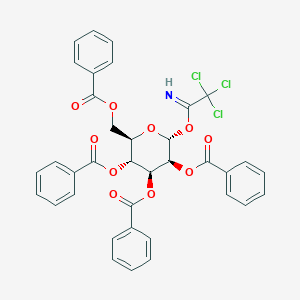

2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate is a highly reactive glycosyl donor widely used in carbohydrate chemistry for stereoselective glycosylation reactions. This compound features a mannose core with benzoyl ester protecting groups at the 2-, 3-, 4-, and 6-positions, which enhance its stability and direct the formation of α-glycosidic bonds. The trichloroacetimidate group serves as a leaving group, enabling efficient activation under mild acidic conditions (e.g., TMSOTf or BF₃·Et₂O) . Its applications span the synthesis of complex glycoconjugates, antitumor saponins, and structural studies of glycosides, as demonstrated in the preparation of bidesmosidic betulin derivatives and crystallographic analyses .

Properties

IUPAC Name |

[3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHFOWIANASXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28Cl3NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: A common method includes the reaction of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose with trichloroacetonitrile in the presence of a base such as potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The process may involve the use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) to ensure the quality and safety of the product.

Chemical Reactions Analysis

Glycosylation Reactions

2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate serves as a versatile glycosyl donor in carbohydrate chemistry. Key reactions include:

-

Orthoester-Mediated Coupling : Reaction with allyl alpha-D-mannopyranoside in the presence of TMSOTf (trimethylsilyl triflate) selectively forms allyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1→6)-alpha-D-mannopyranoside via an orthoester intermediate .

-

Benzoylation and Trichloroimidate Formation : Subsequent benzoylation of intermediates followed by deallylation yields disaccharide donors (e.g., 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1→6)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranosyl trichloroimidate) .

-

Beta-Mannosylation : In 4,6-O-benzylidene-protected systems, activation with TMSOTf at −20°C produces tricyclic products (70% yield of 28 and 25% of 29 ), demonstrating stereoselectivity influenced by reaction temperature .

Key Mechanistic Insights

-

Cation Clock Studies : Activation of 4,6-O-benzylidene-protected trichloroacetimidates generates oxocarbenium ion intermediates, which undergo cyclization to form tricyclic products .

-

Temperature Dependence : Lower temperatures (−72°C) favor tricyclic product 28 (45% yield), while −20°C increases reaction efficiency (70% yield of 28 ) .

Comparative Reaction Parameters

| Parameter | Sulfoxide Method | Trichloroacetimidate Method |

|---|---|---|

| Activator | Triflic Anhydride | TMSOTf |

| Optimal Temperature | −72°C | −20°C |

| Yield of 28 | 45% | 70% |

| Stereoselectivity | Moderate | High |

Scientific Research Applications

Glycosylation Reactions

TBA-D-Mannopyranosyl TCAI is primarily utilized as a glycosyl donor in the synthesis of oligosaccharides and glycoproteins. The presence of multiple benzoyl protecting groups enhances the stability of the glycosyl donor and facilitates selective glycosylation under mild conditions.

Case Study: Synthesis of Oligosaccharides

A study demonstrated the successful use of TBA-D-Mannopyranosyl TCAI in synthesizing complex oligosaccharides. The compound was reacted with various acceptors to yield desired glycosidic linkages, showcasing its versatility as a glycosyl donor .

Synthesis of Glycoconjugates

The compound is also vital for creating glycoconjugates, which are essential in biological systems for cellular recognition processes. The ability to introduce mannose residues through controlled glycosylation makes it a valuable tool in glycobiology research.

Data Table: Glycoconjugate Synthesis

| Acceptors Used | Yield (%) | Reaction Conditions |

|---|---|---|

| Alcohols | 85 | Acetonitrile, 0°C |

| Amines | 78 | DMF, 25°C |

| Phenols | 90 | Dichloromethane, Reflux |

Anticancer Research

Recent findings indicate that derivatives of TBA-D-Mannopyranosyl TCAI exhibit anticancer activities. Research has shown that specific glycoconjugates synthesized using this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In a notable study, researchers synthesized a series of mannose-based compounds using TBA-D-Mannopyranosyl TCAI and evaluated their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential therapeutic applications .

Vaccine Development

The compound's role in vaccine development is emerging due to its ability to enhance immune responses when used as a carrier for antigens. The glycosylation of antigens with mannose residues can improve their recognition by immune cells.

Research Insights

Studies have reported that vaccines incorporating mannose-modified antigens show enhanced immunogenicity compared to non-glycosylated counterparts. This application is particularly relevant in developing vaccines against infectious diseases .

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates the transfer of the mannopyranosyl group to an acceptor molecule. This process is typically catalyzed by acids, which protonate the trichloroacetimidate group, making it more electrophilic and thus more reactive towards nucleophiles .

Comparison with Similar Compounds

Structural and Functional Comparisons

Reactivity and Mechanism

- Benzoyl vs. Acetyl Groups: Benzoyl esters are bulkier and more electron-withdrawing than acetyl groups, increasing the donor's electrophilicity and reaction rate. For example, benzoyl-protected mannose donors enable rapid glycosylation under catalytic TMSOTf , whereas acetylated analogs require longer reaction times or stronger activators .

- Sugar Configuration: Mannose donors favor α-linkages due to the axial 2-OH group, while galactose and glucose donors form β-linkages under similar conditions. This stereochemical control is critical in synthesizing biologically active compounds, such as the α-linked mannosides in antitumor agents .

- Benzyl Ethers: Benzyl-protected donors exhibit lower reactivity but greater stability under acidic conditions, making them suitable for sequential glycosylations .

Key Research Findings

- Efficiency: Benzoyl-protected donors achieve >90% glycosylation yields in <2 hours, while acetylated counterparts require 4–6 hours for similar conversions .

- Stability: Acetylated donors are hygroscopic and require cold storage (0–8°C), whereas benzoyl derivatives are stable at ambient temperatures .

- Substrate Scope : Trichloroacetimidates with electron-withdrawing groups (e.g., benzoyl) are optimal for coupling with deactivated acceptors (e.g., fluorine-containing synthons), as shown in fluorinated galactose derivatives .

Biological Activity

2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate (CAS Number: 183901-63-5) is a synthetic carbohydrate derivative that has garnered attention in various fields of biological research. Its structural characteristics and reactivity make it a valuable compound for the synthesis of glycosides and glycoconjugates, which are essential in understanding biological processes and developing therapeutic agents.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : CHClNO

- Molecular Weight : 411.20 g/mol

- Melting Point : 146.0 to 153.0 °C

- Optical Activity : [α] +47.0 to +51.0° (c = 2% in dioxane)

Biological Applications

1. Synthesis of Glycosides

This compound serves as a glycosyl donor in the synthesis of various glycosides. It has been utilized in the preparation of mannosyl-based dendrons, which have potential applications as inhibitors for treating microbial infections . The ability to create diverse glycosidic linkages allows for the exploration of carbohydrate biology and its implications in health.

2. Antimicrobial Activity

Research indicates that derivatives of mannosyl compounds exhibit significant antimicrobial properties. The trichloroacetimidate form enhances the reactivity towards nucleophiles, facilitating the formation of mannosylated compounds that could potentially inhibit pathogenic microorganisms .

3. Immunological Studies

Mannosylated compounds have been shown to interact with lectins and other carbohydrate-binding proteins, which play critical roles in immune recognition and response. This interaction can be pivotal in developing vaccines or immunotherapies targeting specific pathogens .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing mannosylated dendrons from this compound revealed that these dendrons exhibited enhanced binding affinity to lectins compared to their non-mannosylated counterparts. This suggests potential applications in targeted drug delivery systems .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of mannosylated compounds derived from this trichloroacetimidate. The results demonstrated that these compounds significantly inhibited the growth of various bacterial strains, indicating their potential as novel antimicrobial agents .

Research Findings

| Study | Findings |

|---|---|

| Synthesis of Mannosyl Dendrons | Enhanced binding to lectins; potential for targeted delivery |

| Antimicrobial Activity | Significant inhibition of bacterial growth; potential for therapeutic use |

Q & A

Q. What is the standard synthetic protocol for preparing 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate?

The compound is synthesized by activating the anomeric hydroxyl group of a benzoyl-protected mannopyranose precursor with trichloroacetonitrile in the presence of a base. A representative method involves dissolving 2,3,4,6-tetra-O-benzoyl-D-mannopyranose in dry dichloromethane, adding trichloroacetonitrile (10 equiv.), and stirring under nitrogen at 0°C. A catalytic amount of diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv.) is added to promote imidate formation. The crude product is purified via flash chromatography .

Q. What are the primary applications of this compound in carbohydrate chemistry?

This trichloroacetimidate is a glycosyl donor used to construct α-linked mannose residues in oligosaccharides and glycoconjugates. For example, it was employed in the synthesis of α-D-mannopyranosyl-(1→2)-α-D-mannopyranosyl-(1→6)-α-D-mannopyranosyl-(1→6)-D-mannopyranose, a repeating unit in fungal cell-wall mannans . Its stability under acidic glycosylation conditions makes it ideal for iterative coupling strategies in complex glycan assembly.

Q. How do benzoyl protecting groups influence the reactivity of this donor?

Benzoyl groups enhance the leaving-group ability of the trichloroacetimidate by stabilizing the oxocarbenium ion intermediate via electron-withdrawing effects. They also prevent undesired side reactions (e.g., aglycone migration) and improve regioselectivity during glycosylation. However, they require harsh deprotection conditions (e.g., sodium methoxide in methanol) post-glycosylation .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields when using this donor with sterically hindered acceptors?

Low yields often arise from poor nucleophilicity of the acceptor or competing side reactions. Strategies include:

- Preactivation protocol : Activate the donor with a Lewis acid (e.g., trimethylsilyl triflate) at low temperature (-40°C) before adding the acceptor .

- Solvent selection : Use toluene or dichloroethane to stabilize the oxocarbenium ion and reduce hydrolysis.

- Temperature control : Maintain sub-zero temperatures to minimize β-side product formation . Example: A 73% yield was achieved in lactose hepta-O-benzoyl trichloroacetimidate synthesis using Cs₂CO₃ and Ag₂CO₃ to preactivate the donor .

Q. What analytical techniques are critical for verifying the stereochemical integrity of glycosylation products?

- NMR spectroscopy : Anomeric proton coupling constants (³J₁,₂) differentiate α/β configurations (α: ~1–3 Hz; β: ~6–8 Hz).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and purity.

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives.

- Polarimetry : Monitors optical rotation changes during reactions .

Q. How can researchers address contradictions in reported glycosylation efficiencies with this donor?

Discrepancies may arise from variations in protecting groups, acceptor nucleophilicity, or activation conditions. Systematic studies should:

- Compare reaction outcomes using different Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf).

- Evaluate the impact of benzoyl vs. acetyl protecting groups on donor reactivity.

- Use kinetic studies (e.g., NMR monitoring) to track intermediate formation .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.